(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1428234-20-1
VCID: VC8460055
InChI: InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3
SMILES: CNCC1CC2=CC=CC=C2CO1
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

CAS No.: 1428234-20-1

Cat. No.: VC8460055

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine - 1428234-20-1

Specification

CAS No. 1428234-20-1
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3
Standard InChI Key GTICDLPBHJLWOH-UHFFFAOYSA-N
SMILES CNCC1CC2=CC=CC=C2CO1
Canonical SMILES CNCC1CC2=CC=CC=C2CO1

Introduction

Structural and Nomenclature Characteristics

Core Structure and IUPAC Naming

The compound consists of a 3,4-dihydro-1H-2-benzopyran (isochroman) backbone substituted at the 3-position with a methyl(methylamine) group. The IUPAC name 3,4-dihydro-1H-2-benzopyran-3-yl-N-methylmethanamine reflects this arrangement . Notably, discrepancies arise in literature regarding the numbering of the benzopyran ring. For example, some sources describe the amine group at the 1-position (e.g., 3,4-dihydro-1H-2-benzopyran-1-yl-N-methylmethanamine hydrochloride ), while others place it at the 3-position . This inconsistency underscores the need for standardized nomenclature in heterocyclic chemistry.

Molecular Formula and Weight

  • Molecular formula: C₁₁H₁₅NO (free base)

  • Molecular weight: 177.24 g/mol (free base)

  • Hydrochloride salt: C₁₁H₁₅NO·HCl (213.71 g/mol)

Stereochemical Considerations

Physicochemical Properties

Spectroscopic Data

While experimental spectra are unavailable, predicted properties include:

  • ¹H NMR: Signals at δ 1.2–1.5 ppm (CH₂ of dihydrobenzopyran), δ 2.3–2.7 ppm (N–CH₃), and δ 6.7–7.3 ppm (aromatic protons) .

  • Mass spectrometry: Predicted [M+H]+ ion at m/z 178.12265 .

Synthetic Routes and Optimization

Key Synthetic Strategies

Although explicit protocols for this compound are scarce, analogous benzopyran derivatives are synthesized via:

  • Cyclocondensation: Reaction of substituted phenols with epoxides or diols under acid catalysis .

  • Reductive Amination: Coupling of benzopyran-3-carbaldehyde with methylamine followed by reduction (e.g., NaBH₄) .

Example Pathway:

  • Step 1: Synthesis of 3,4-dihydro-1H-2-benzopyran-3-carbaldehyde via Friedel-Crafts alkylation.

  • Step 2: Condensation with methylamine to form an imine intermediate.

  • Step 3: Reduction with NaBH₄ to yield the target amine .

Challenges and Yield Optimization

  • Regioselectivity: Competing formation of 1- vs. 3-substituted isomers requires careful control of reaction conditions .

  • Purification: Hydrochloride salt formation improves crystallinity, facilitating isolation .

Applications in Drug Discovery

Lead Compound Optimization

  • Bioisosteric replacement: The benzopyran core may substitute for indole or tetralin moieties in existing drugs.

  • SAR studies: Modifications at the 3-position (e.g., bulkier alkyl groups) could enhance selectivity .

Patent Landscape

No patents directly claim this compound, but related derivatives target:

  • Neuropathic pain: Benzopyran-amines as κ-opioid agonists .

  • Antioxidants: Chromane derivatives for neurodegenerative diseases .

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